molecular formula C20H17ClF3N5O3 B2500181 (Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine CAS No. 400078-60-6

(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine

Cat. No. B2500181
CAS RN: 400078-60-6
M. Wt: 467.83
InChI Key: SLDDCLXOSKKTPR-BOPFTXTBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of triethyl phosphite and dimethylformamide at elevated temperatures to produce dimethylamine-substituted phthalonitriles. These are then further modified to create Zn(II)phthalocyanines with different substituents that affect their electronic and spectroscopic properties . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as Zn(II)phthalocyanines, is significantly influenced by the substituents attached to the phthalocyanine core. These substituents can affect the compound's electronic properties and aggregation behavior in various solvents . The structure of the compound of interest would likely exhibit similar considerations regarding the influence of its substituents on its overall molecular architecture.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the compound . However, they do mention the use of a zinc(II) coordination polymer as a luminescent sensor for the detection of nitroaromatic compounds and certain ions . This suggests that the compound of interest may also interact with nitroaromatics, potentially through mechanisms such as fluorescence quenching or electron transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their luminescence and ability to act as sensors for nitroaromatics, are highlighted. For instance, the zinc(II) coordination polymer exhibits selective detection capabilities for nitroaromatics and certain ions in both methanol and aqueous solutions . Similarly, the Zn(II)phthalocyanines show strong aggregation behavior and high selectivity towards trinitrophenol (TNP) . These properties suggest that the compound of interest may also possess unique luminescent properties and could potentially serve as a selective sensor for similar analytes.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • Neurokinin-1 Receptor Antagonist : A compound with structural similarity, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity as an orally active neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Fungicidal Activity

  • Fungicidal Properties : Novel 1,2,4-triazole derivatives, including those with structural similarities, have shown significant fungicidal activities. These activities are particularly evident against a range of phytopathogens, suggesting their potential as agricultural fungicides (Bai et al., 2020).

Structural Studies

  • Crystal and Solution Structures : Studies on the crystal structures of fungicidal azolylmethanes, including compounds with triazole units, have been conducted. These studies provide insights into the relative activity of enantiomers and potential binding modes at the active sites (Anderson et al., 1984).

Electrochemiluminescence Applications

  • Electrochemiluminescence (ECL) : Coordination polymers based on 4-amino-1,2,4-triazole Schiff base have been synthesized, exhibiting highly intense ECL in solutions. This suggests potential applications in analytical chemistry and sensor technology (Zhang et al., 2017).

Antifungal Agents

  • Antifungal Agents : Derivatives of this compound class have been synthesized and characterized for their antifungal activity, demonstrating significant effectiveness against various fungi (Malhotra et al., 2012).

Fluoroionophores Development

  • Metal Cation Recognition : Research has been conducted on fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, showing specific metal cation chelation. This indicates potential applications in metal ion sensing and analysis (Hong et al., 2012).

Lipase and α-Glucosidase Inhibition

  • Enzyme Inhibition : Novel heterocyclic compounds derived from similar structures have been shown to inhibit lipase and α-glucosidase. This suggests potential therapeutic applications in treating diseases like diabetes and obesity (Bekircan et al., 2015).

Future Directions

The presence of several functional groups in this compound suggests that it could have interesting chemical properties and potential applications in various fields. Future research could explore these possibilities further .

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N5O3/c1-27(2)11-17(29(30)31)19-26-25-18(28(19)15-8-6-14(21)7-9-15)12-32-16-5-3-4-13(10-16)20(22,23)24/h3-11H,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDDCLXOSKKTPR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=NN=C(N1C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=NN=C(N1C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine

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